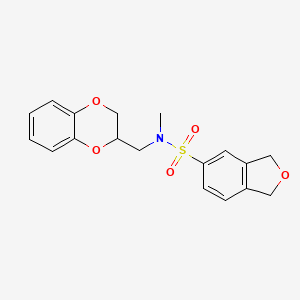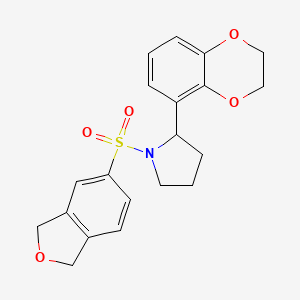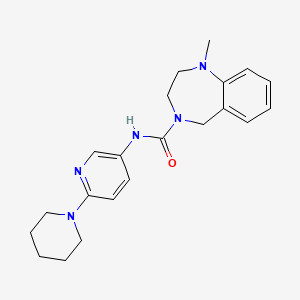![molecular formula C22H25N3O2 B6751928 7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B6751928.png)
7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a quinoline moiety and a benzazepine ring, which are both known for their pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroquinoline with a suitable acylating agent to form the intermediate, which is then reacted with a benzazepine derivative under controlled conditions . The reaction conditions often require the use of catalysts, such as pyridine or triethylamine, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of 7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects . The benzazepine ring can interact with receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-3,4-dihydro-1H-quinolin-2-one: Similar in structure but lacks the benzazepine ring.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Contains a hydroxyl group instead of the amino group.
4-Hydroxy-2-quinolones: Known for their diverse biological activities but differ in the core structure.
Uniqueness
The uniqueness of 7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one lies in its combined quinoline and benzazepine structure, which provides a versatile platform for the development of new therapeutic agents with multiple biological activities .
Propriétés
IUPAC Name |
7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(22(27)25-13-5-8-16-6-2-3-9-20(16)25)23-18-11-12-19-17(14-18)7-4-10-21(26)24-19/h2-3,6,9,11-12,14-15,23H,4-5,7-8,10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDKWRVAAYRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)NC3=CC4=C(C=C3)NC(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6751846.png)
![3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6751851.png)



![5-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)thiophene-2-carboxamide](/img/structure/B6751874.png)
![3-(2,2,2-Trifluoroethyl)-8-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6751887.png)
![N-(4-methylcyclohexyl)-2-[4-(5-methyl-1H-indazole-7-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6751895.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B6751898.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]butan-1-one](/img/structure/B6751905.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide](/img/structure/B6751922.png)
![3-[[1-(4-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B6751923.png)
![N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide](/img/structure/B6751932.png)
![4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole](/img/structure/B6751940.png)
